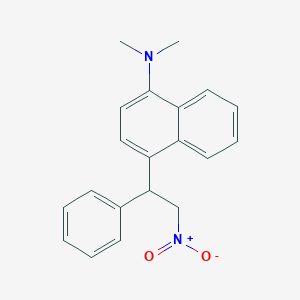![molecular formula C19H16F3N3O B14211550 Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]- CAS No. 581809-87-2](/img/structure/B14211550.png)
Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-5-isoquinolinyl-N’-[2-[3-(trifluoromethyl)phenyl]ethyl]- is a complex organic compound with a molecular formula of C19H16F3N3O This compound is part of the urea family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
The synthesis of Urea, N-5-isoquinolinyl-N’-[2-[3-(trifluoromethyl)phenyl]ethyl]- typically involves multiple steps. One common synthetic route includes the reaction of isoquinoline derivatives with trifluoromethyl-substituted phenyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired urea derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Urea, N-5-isoquinolinyl-N’-[2-[3-(trifluoromethyl)phenyl]ethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amine derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be employed in the study of enzyme interactions and protein binding due to its unique structure. . Additionally, its industrial applications include its use as a catalyst in various chemical reactions and processes.
Mecanismo De Acción
The mechanism of action of Urea, N-5-isoquinolinyl-N’-[2-[3-(trifluoromethyl)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and isoquinoline moiety play crucial roles in its binding affinity and specificity towards these targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, thereby modulating their activity and function . These interactions are essential for its biological and chemical effects.
Comparación Con Compuestos Similares
When compared to other similar compounds, Urea, N-5-isoquinolinyl-N’-[2-[3-(trifluoromethyl)phenyl]ethyl]- stands out due to its unique structural features. Similar compounds include other urea derivatives with different substituents on the phenyl and isoquinoline rings. For instance, N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is another compound with a similar trifluoromethyl group but differs in its overall structure and applications
Propiedades
Número CAS |
581809-87-2 |
|---|---|
Fórmula molecular |
C19H16F3N3O |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
1-isoquinolin-5-yl-3-[2-[3-(trifluoromethyl)phenyl]ethyl]urea |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)15-5-1-3-13(11-15)7-10-24-18(26)25-17-6-2-4-14-12-23-9-8-16(14)17/h1-6,8-9,11-12H,7,10H2,(H2,24,25,26) |
Clave InChI |
BGQKMFQDIUFOHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)CCNC(=O)NC2=CC=CC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


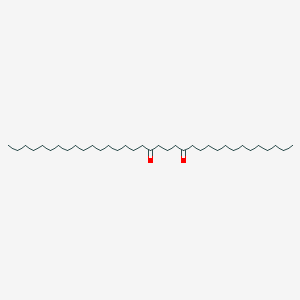
![4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14211476.png)

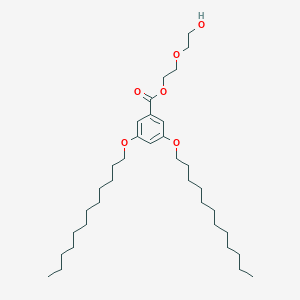
![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)
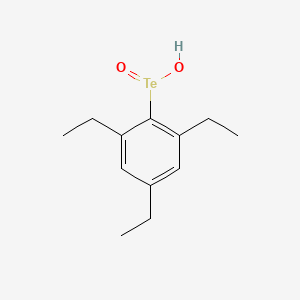
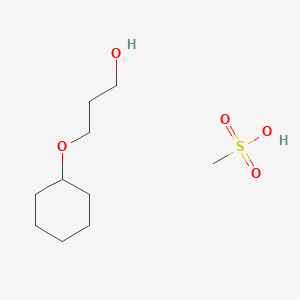
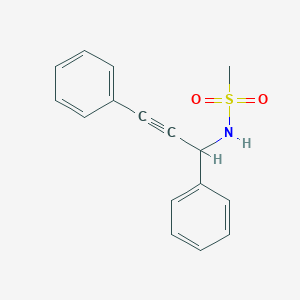
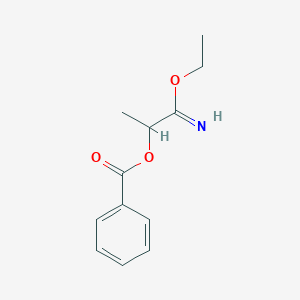

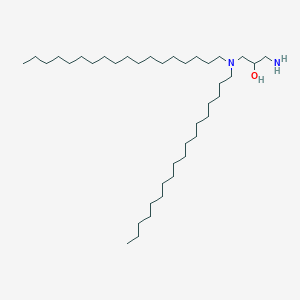
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
